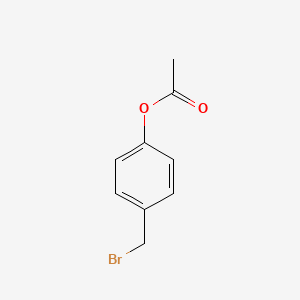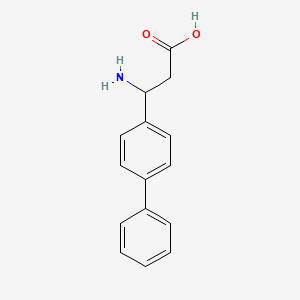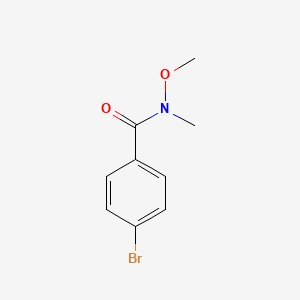
1,3-Bis(2-propynyloxy)benzene
Overview
Description
1,3-Bis(2-propynyloxy)benzene is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis Optimization in Polymer Composite Materials
1,3-Bis(isocyanatomethyl)benzene, derived from 1,3-bis(2-propynyloxy)benzene, is significant in the production of optical polymer composite materials. Its excellent yellowing resistance and weather resistance make it useful in various industries including construction and automotive. The research has focused on developing a non-phosgene green synthesis process for this compound due to the restrictions posed by the use of phosgene, a highly toxic chemical. The study by Dong Jianxun et al. (2018) explored a safe, convenient, and environmentally friendly synthesis route for this compound, improving its accessibility and promoting its applications in the mentioned industries (Dong Jianxun et al., 2018).
2. Development of Fluorine-containing Polyethers
The use of 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, a highly fluorinated monomer derived from this compound, in the synthesis of soluble, hydrophobic, low dielectric polyethers has been studied. These polyethers exhibit thermal stability and moderate glass transition temperatures, making them suitable for specific applications in material science. The research by J. W. Fitch et al. (2003) provides insights into the synthesis and characterization of these polyethers, highlighting their potential in advanced materials development (J. W. Fitch et al., 2003).
3. Anion Transport in Biological Systems
1,3-Bis(benzimidazol-2-yl)benzene derivatives, which can be related to this compound, demonstrate significant anionophoric activity. This property is crucial in biological systems for the process of anion exchange. The modification of these compounds with electron-withdrawing substituents enhances their activity, opening avenues for their use in biomedical applications, such as drug delivery systems and targeting specific biological pathways. The study conducted by Chen-Chen Peng et al. (2016) delves into the importance of these compounds in anion transport (Chen-Chen Peng et al., 2016).
4. Chelating Properties in Chemical Synthesis
The chelating properties of derivatives of this compound, such as 1,3-bis(2-hydroxyhexafluoro-2-propyl)benzene, have been investigated for their ability to form stable complexes with various chemical entities. This property is essential in the synthesis of complex chemical structures and materials. The research by J. Sepiol et al. (1985) provides a detailed analysis of these chelating properties and their implications in chemical synthesis (J. Sepiol et al., 1985).
Safety and Hazards
1,3-Bis(2-propynyloxy)benzene is known to be incompatible with oxidizing agents and heavy metals and should not be stored or handled in their vicinity .
Relevant Papers A paper titled “Toughening of semi-IPN structured epoxy using a new PEEK-type polymer via in situ azide-alkyne click polymerization” mentions the use of this compound in the synthesis of a new type of poly(ether ether ketone) polymer .
Properties
IUPAC Name |
1,3-bis(prop-2-ynoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-3-8-13-11-6-5-7-12(10-11)14-9-4-2/h1-2,5-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDPYWXTZGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

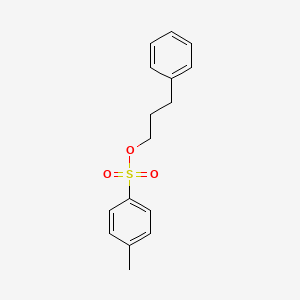
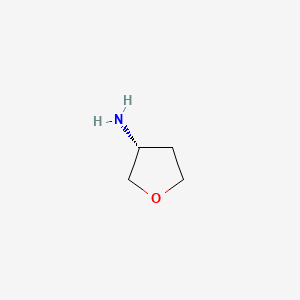


![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)
